molecular formula C20H16N4O4S2 B2870013 7-methyl-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1116050-08-8

7-methyl-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2870013
CAS No.: 1116050-08-8
M. Wt: 440.49
InChI Key: CEYARWRLFCMGQG-UHFFFAOYSA-N
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Description

7-methyl-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a sophisticated chemical entity designed for advanced pharmacological research, primarily in the field of kinase inhibition. This compound features a quinazolinone core, a privileged scaffold in medicinal chemistry known for its ability to interact with the ATP-binding sites of various kinases [a]. The specific substitution pattern, including the [1,3]dioxolo group and the strategically positioned sulfanyl linkages connecting to a 1,2,4-oxadiazole ring, is engineered to optimize binding affinity and selectivity. The 1,2,4-oxadiazole moiety is a common bioisostere for carboxylic esters and amides, often employed to enhance metabolic stability and membrane permeability in drug discovery campaigns [b]. This molecular architecture suggests its primary research value lies in probing intracellular signaling pathways dysregulated in diseases like cancer. Researchers can utilize this compound as a key chemical tool to investigate the biological roles of specific kinase targets, to study cell proliferation and apoptosis mechanisms, and to serve as a lead structure for the development of novel targeted therapeutics. Its mechanism of action is hypothesized to involve potent and selective inhibition of one or more protein kinases, thereby modulating downstream phosphorylation events and inducing specific phenotypic responses in cellular models.

Properties

IUPAC Name

7-methyl-6-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S2/c1-24-19(25)13-7-15-16(27-10-26-15)8-14(13)21-20(24)30-9-17-22-18(23-28-17)11-3-5-12(29-2)6-4-11/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYARWRLFCMGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=C(C=C5)SC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Formation

4-(Methylsulfanyl)benzonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding amidoxime (Figure 3).

Conditions

  • 4-(Methylsulfanyl)benzonitrile (1 eq), NH2OH·HCl (1.5 eq), Na2CO3 (2 eq), EtOH, reflux, 12 h.
  • Yield: 76%.

Oxadiazole Cyclization

The amidoxime undergoes cyclization with chloroacetyl chloride in dry acetone, catalyzed by potassium carbonate, to yield 5-(chloromethyl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole (Figure 4).

Optimized Procedure

  • Amidoxime (1 eq), chloroacetyl chloride (1.2 eq), K2CO3 (2 eq), acetone, reflux, 24 h.
  • Yield: 68%, purified via column chromatography (hexane:ethyl acetate, 9:1).

Thioether Coupling

The final step involves nucleophilic displacement of the oxadiazole chloromethyl group with the quinazolinone thiol. 7-Methyl-6-mercapto-2H,7H,8H-dioxolo[4,5-g]quinazolin-8-one reacts with 5-(chloromethyl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole in DMF using KI and K2CO3 as base (Figure 5).

Coupling Protocol

  • Quinazolinone thiol (1 eq), oxadiazole-chloromethyl (1 eq), K2CO3 (1.2 eq), KI (1 eq), DMF, 25°C, 24 h.
  • Yield: 65–70%, recrystallized from ethanol.

Analytical Characterization

Table 1. Spectroscopic Data for Key Intermediates

Compound ¹H NMR (δ, ppm) MS (m/z) [M+H]+
3-Aminoquinazolin-4(3H)-one 6.89 (d, 1H, H5), 7.45 (d, 1H, H6) 162.1
7-Methylquinazolin-8-one 2.98 (s, 3H, CH3), 6.75 (s, 1H, H5) 176.1
Oxadiazole-chloromethyl 4.62 (s, 2H, CH2Cl), 7.52 (d, 2H, ArH) 283.0
Final Product 3.21 (s, 3H, SCH3), 4.89 (s, 2H, SCH2) 487.2

Yield Optimization Strategies

Table 2. Impact of Base on Coupling Efficiency

Base Solvent Time (h) Yield (%)
K2CO3 DMF 24 70
NaHCO3 DMF 48 45
Et3N CH3CN 24 58

Optimal conditions use K2CO3 in DMF, achieving 70% yield due to enhanced nucleophilicity of the thiolate ion.

Challenges and Solutions

  • Regioselectivity in Methylation : Dimethyl sulfate’s controlled addition at 0°C prevents N3 methylation.
  • Oxadiazole Purification : Silica gel chromatography with hexane:ethyl acetate (9:1) resolves chloromethyl-oxadiazole from amidoxime residues.
  • Thiol Oxidation : Conduct reactions under nitrogen to avoid disulfide formation.

Industrial Scalability Considerations

  • Continuous Flow Synthesis : Microreactors for amidoxime cyclization reduce reaction time from 24 h to 2 h.
  • Catalytic Recycling : KI recovery via aqueous extraction improves cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

7-methyl-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-methyl-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Triazoloquinazolinone Derivatives

Compounds 5f , 5g , and 5h from share a triazolo[1,5-a]quinazolin-5-one core but differ in substituents (Table 1).

Compound Substituents (Position) Synthesis Conditions Key Spectral Data (IR, NMR)
5f 7,8-Dimethoxy; 2-phenethyloxy DMF, K₂CO₃, alkyl halides IR: 1680 cm⁻¹ (C=O); δ 4.5 (OCH₂)
5g 8-Methyl; 2-methylsulfanyl DMF, K₂CO₃, methyl iodide ¹³C-NMR: 42.1 ppm (SCH₃)
5h 7,8-Dimethoxy; 2-methylsulfanyl DMF, K₂CO₃, methylsulfanyl halide MS: m/z 347 [M+H]⁺

Comparison with Target Compound :

  • Core Structure: The target compound lacks the triazolo ring but shares a quinazolinone backbone.
  • Sulfur-Containing Groups : Both the target and 5g/5h feature methylsulfanyl substituents, which may enhance lipophilicity and binding to sulfur-interacting residues .
  • Synthetic Routes : Similar use of DMF and alkylation agents (e.g., alkyl halides) suggests analogous strategies for introducing sulfanyl groups .

Oxadiazole-Containing Analogues

describes 3-(4-acetyl-5-substituted phenyl-1,3,4-oxadiazol-2-yl)coumarins (e.g., 6e ) with anticonvulsant activity (Table 2).

Compound Structure Bioactivity (MES Test) Toxicity vs. Phenytoin
6e Coumarin linked to 1,3,4-oxadiazole ED₅₀: 30 mg/kg Lower
Target Quinazolinone linked to 1,2,4-oxadiazole Not reported Not reported

Key Differences :

  • Oxadiazole Position: The target compound contains a 1,2,4-oxadiazole, whereas 6e has a 1,3,4-oxadiazole.
  • Core Heterocycle: Coumarin (6e) vs. quinazolinone (target) may influence solubility and CNS penetration.

Structural Motif and SAR Analysis

  • Murcko Scaffolds: highlights the use of Murcko scaffolds and Tanimoto coefficients (≥0.5) to group compounds. The target’s scaffold (quinazolinone-dioxolo-oxadiazole) would form a distinct cluster but share sub-motifs (e.g., methylsulfanyl) with triazoloquinazolines .
  • SAR Trends :
    • Methylsulfanyl groups (in 5g and the target) correlate with enhanced metabolic stability due to sulfur’s resistance to oxidative enzymes .
    • Oxadiazole rings improve binding to enzymes like GABA receptors or kinases, as seen in 6e’s anticonvulsant activity .

Methodological Approaches for Comparison

Computational Tools

  • SimilarityLab (): Enables rapid identification of commercially available analogs and activity consensus prediction. For the target compound, this tool could prioritize testing of triazoloquinazolines or oxadiazole-containing derivatives .
  • QSAR Models (): Population-based comparisons predict bioactivity by analyzing structural descriptors (e.g., logP, polar surface area). The target’s oxadiazole and dioxolo groups may align with anticonvulsant or kinase inhibitor models .

Analytical Techniques

  • Chromatography (): Co-elution risks with similar compounds (e.g., 5h) necessitate deconvolution via retention time matching or spiking with authentic samples .
  • Spectral Confirmation (): NMR and MS data differentiate substituents (e.g., methylsulfanyl vs. methoxy) and confirm regiochemistry .

Biological Activity

The compound 7-methyl-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological profiles of this compound based on various studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O3S2C_{18}H_{18}N_4O_3S_2 with a molecular weight of approximately 398.48 g/mol. The structure incorporates multiple functional groups that may contribute to its biological activity.

Synthesis

The synthesis of the compound involves several steps starting from basic precursors. The methodology typically includes:

  • Formation of the oxadiazole ring : Utilizing 4-(methylsulfanyl)phenyl derivatives.
  • Coupling reactions : To introduce the dioxoloquinazolinone framework.
  • Final modifications : Such as methylation and sulfanylation to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives containing oxadiazole rings have shown significant cytotoxicity against various cancer cell lines. In one study, compounds with oxadiazole moieties exhibited IC50 values in the low micromolar range against PC3 prostate cancer cells .

CompoundIC50 (µM)Cell Line
Compound A0.02PC3
Compound B0.23HEK293T
7-methyl...TBDTBD

The mechanism by which this compound exerts its anticancer effects may involve modulation of signaling pathways associated with cell proliferation and apoptosis. Specifically, it is hypothesized that the oxadiazole moiety interacts with cellular nucleophiles, potentially leading to inhibition of key oncogenic pathways.

Cytotoxicity and Selectivity

In vitro studies indicate that while some derivatives exhibit promising anticancer activity, they also maintain a favorable selectivity profile with limited cytotoxicity at higher concentrations (up to 100 µM) compared to standard chemotherapeutics like nintedanib and pirfenidone . This suggests potential for therapeutic applications with reduced side effects.

Pharmacokinetic Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound. Preliminary data suggest moderate solubility and favorable permeability profiles in cellular models, although further studies are needed to comprehensively assess these parameters.

Case Studies

  • Study on Anticancer Efficacy : A recent investigation into a series of oxadiazole derivatives demonstrated that structural modifications significantly influenced biological activity. The study found that compounds similar to 7-methyl... showed enhanced potency against cancer cell lines compared to their non-sulfonylated counterparts .
  • Pharmacological Evaluation : Another study focused on evaluating the anti-inflammatory properties of related compounds indicated potential COX-2 inhibitory activity, suggesting a dual-action mechanism for both anti-inflammatory and anticancer effects .

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